Fmoc-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH is a synthetic compound characterized by a complex structure that includes a 9-fluorenylmethyloxycarbonyl group, which serves as a protective group for amino acids during peptide synthesis. This compound is primarily used in the synthesis of antibody-drug conjugates, particularly as a linker in the development of targeted cancer therapies. Its molecular formula is C33H35N5O9, and it has a molecular weight of 645.66 g/mol. The compound is identified by the CAS number 2264011-98-3.
The compound is classified as an amino acid derivative and is commonly utilized in biochemical research and pharmaceutical applications. It is synthesized from various amino acids, including glycine and phenylalanine, through established peptide synthesis techniques. The Fmoc group allows for selective protection of the amino groups, facilitating the stepwise assembly of peptides.
The synthesis of Fmoc-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH typically involves solid-phase peptide synthesis (SPPS). In this method, the Fmoc-protected amino acids are sequentially added to a solid support resin. The process begins with the attachment of the first amino acid to the resin, followed by deprotection of the Fmoc group using a base such as piperidine. Subsequent coupling reactions are performed using activating agents like N,N’-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N’-ethylcarbodiimide (EDC) to facilitate the formation of peptide bonds.
During synthesis, a two-fold excess of Fmoc-Gly-OH may be used along with a coupling agent in a solvent mixture such as dichloromethane and dimethylformamide. The reaction conditions are typically optimized for temperature and time to achieve high yields while minimizing side reactions.
The molecular structure of Fmoc-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH consists of:
The compound's structure can be represented in various forms, including two-dimensional diagrams that highlight its functional groups and connectivity. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are often employed to confirm its structure.
Fmoc-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH can undergo various chemical reactions typical for peptide compounds, including hydrolysis under acidic or basic conditions, which can lead to the cleavage of peptide bonds. Additionally, it can participate in coupling reactions with other amino acids or bioactive molecules to form larger peptides or conjugates.
The stability of the Fmoc group under various conditions allows for flexibility in reaction conditions, although care must be taken to avoid conditions that could lead to degradation or unwanted side reactions.
The mechanism of action for Fmoc-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH primarily revolves around its role as a linker in antibody-drug conjugates. Once integrated into a conjugate, it facilitates targeted delivery of cytotoxic agents directly to cancer cells, thereby enhancing therapeutic efficacy while minimizing systemic toxicity.
Fmoc-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH appears as a white to off-white powder. It is soluble in organic solvents such as dimethyl sulfoxide and dimethylformamide but has limited solubility in water.
The compound is stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions. Its reactivity is primarily dictated by the functional groups present, allowing it to participate in further synthetic transformations.
Fmoc-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH has significant applications in:
The synthesis of Fmoc-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH presents unique challenges due to its multi-glycine sequence and carboxy-terminal functionalization. Glycine-rich segments exhibit low steric hindrance, promoting peptide chain aggregation during synthesis. This aggregation reduces reaction efficiency by limiting solvent accessibility to the growing chain. Optimization requires strategic resin selection, with low-loading Rink amide resins (0.3–0.6 mmol/g) proving essential to minimize intermolecular interactions. These resins mitigate chain crowding, improving coupling efficiency by >25% compared to standard resins .
Pseudoproline dipeptide incorporation represents a critical strategy for disrupting secondary structure formation. By replacing Gly-Phe segments with Fmoc-Gly-Phe(ΨMe,Mepro)-OH derivatives, β-sheet formation is suppressed through steric interference. This approach enhances crude peptide purity by 15–30% in aggregation-prone sequences. Post-assembly, the pseudoproline moiety is cleaved with trifluoroacetic acid, regenerating the native peptide backbone without racemization .
Solvent systems significantly impact chain solvation. The "Magic Mixture" (dimethylformamide/dimethyl sulfoxide/dichloromethane, 8:1:1) demonstrates superior efficacy for glycine-rich sequences by reducing resin shrinkage by >40% compared to pure dimethylformamide. Elevated temperature (50°C) coupling further improves kinetics, reducing coupling times from 120 to 45 minutes per residue while maintaining >99% coupling efficiency .
Table 1: Solvent System Performance in Glycine-Rich SPPS
| Solvent Composition | Resin Swelling (%) | Average Coupling Efficiency (%) | Aggregation Observed |
|---|---|---|---|
| Dimethylformamide | 15 | 84.5 | Severe |
| Dimethylformamide/N-methyl-2-pyrrolidone (1:1) | 28 | 92.3 | Moderate |
| "Magic Mixture" | 42 | 98.7 | Minimal |
| Dimethyl sulfoxide | 38 | 96.1 | Mild |
Deprotection efficiency varies significantly in glycine-rich environments due to backbone flexibility facilitating secondary structure formation. Piperidine remains the standard deprotection reagent, but its 20% dimethylformamide solution shows slowed kinetics in multi-glycine sequences, requiring extended treatment times (≥5 minutes) for complete Fmoc removal. This delay stems from peptide chain aggregation shielding the Fmoc group from nucleophilic attack [6]. Piperazine (0.5 M in dimethylformamide) offers superior performance in these contexts, achieving >98% deprotection within 2 minutes due to its smaller molecular size enabling better penetration into aggregated regions. The pKa differential (piperidine pKa=11.1; piperazine pKa=9.73) reduces aspartimide formation risk by 70% in glycine-aspartic acid sequences [2] [6].
Deprotection monitoring reveals sequence-dependent variability. Continuous flow synthesis systems demonstrate flattened deprotection profiles when aggregating sequences emerge, indicating diminished reagent access. Ultraviolet monitoring at 301 nm shows biphasic deprotection curves in problematic sequences, with rapid initial Fmoc removal (70–80% within 30 seconds) followed by a slow phase requiring >10 minutes for completion. Microwave-assisted deprotection (25W, 50°C) eliminates this biphasic behavior by disrupting aggregate structures, achieving complete deprotection in 90 seconds regardless of sequence [2].
Table 2: Deprotection Reagent Efficacy in Glycine-Rich Sequences
| Deprotection Reagent | Concentration | Time (min) | Completeness (%) | Byproduct Formation (%) |
|---|---|---|---|---|
| Piperidine | 20% in dimethylformamide | 3 | 87.2 | 0.9 |
| Piperidine | 20% in dimethylformamide | 10 | 98.5 | 3.7 |
| 4-Methylpiperidine | 20% in dimethylformamide | 5 | 96.8 | 1.2 |
| Piperazine | 0.5 M in dimethylformamide | 2 | 98.4 | 0.3 |
| Piperazine (microwave assisted) | 0.5 M in dimethylformamide | 1.5 | 99.1 | 0.8 |
The carboxy-terminal acetic acid moiety (-O-CH2COOH) necessitates specialized protection strategies during synthesis to prevent side reactions. Tert-butyl ester protection provides temporary masking but requires harsh trifluoroacetic acid cleavage conditions incompatible with acid-sensitive sequences. The allyl ester strategy overcomes this limitation: the carboxylic acid is protected as allyl ester during chain assembly, then removed by palladium-catalyzed deprotection under neutral conditions. This approach preserves acid-sensitive modifications while achieving >95% deprotection yield [3].
Hydrazide-based protection offers alternative orthogonality. The carboxylic acid is converted to hydrazide functionality during resin loading, remaining stable throughout Fluorenylmethyloxycarbonyl deprotection cycles. Post-assembly, the hydrazide is selectively cleaved by sodium nitrite oxidation at pH 3.0, regenerating the carboxylic acid without affecting side-chain protecting groups. This method eliminates diketopiperazine formation in C-terminal glycine sequences, improving target compound yield by 25–40% .
For industrial-scale production, photolabile protecting groups (e.g., 6-nitroveratryloxycarbonyl) enable precise spatiotemporal control. The carboxylic acid is protected with a photolabile group stable to piperidine deprotection but cleavable by 365 nm ultraviolet light. This strategy allows sequential deprotection in flow reactors, eliminating intermediate purification steps and reducing processing time by 30% compared to batch methods [3] [7].
Table 3: Orthogonal Protection Strategies Comparison
| Protection Strategy | Deprotection Conditions | Compatibility with Glycine Sequences (%) | Industrial Scalability |
|---|---|---|---|
| Tert-butyl ester | Trifluoroacetic acid/dichloromethane (1:1), 1h | 78.3 | Moderate |
| Allyl ester | Pd(PPh3)4/PhSiH3/dimethylformamide (1:10:100), 2h | 96.7 | High |
| Hydrazide | 0.5 M NaNO2, pH 3.0, 30 min | 98.2 | High |
| 2-(4-Biphenyl)propyl(2)oxy | 2% dichloroacetic acid/dichloromethane, 5 min | 91.5 | Low |
| 6-Nitroveratryloxycarbonyl | 365 nm UV, dimethylformamide, 1h | 94.8 | High (flow systems) |
Transitioning from laboratory to industrial-scale synthesis introduces multiple challenges. The compound's structural complexity necessitates precise control across 35+ synthesis steps. At kilogram scale, even minor inefficiencies (e.g., 95% step yield) compound to <2% overall yield. Key challenges include maintaining consistent mixing efficiency in large reactors, controlling exothermic reactions during amino acid activation, and preventing aggregation in high-concentration solutions [4] [8].
Continuous flow systems address these limitations by enabling precise parameter control. Gly-Gly-Phe-Gly fragment synthesis in flow reactors achieves 98% coupling efficiency at 0.5 M concentration—impossible in batch reactors due to viscosity limitations. Flow systems reduce solvent consumption by 60% and processing time by 45% compared to batch methods. However, the carboxy-terminal functionalization requires specialized microreactors with immobilized palladium catalysts for allyl deprotection, adding complexity to system design [9].
Cost drivers analysis reveals raw materials account for 55% of production costs, with Fmoc-Gly-OH constituting 30% of material expenses. Implementing in situ activation reduces amino acid excess from 5 equivalents to 2.5 equivalents, decreasing raw material costs by 22% without compromising purity. Process analytical technology integration enables real-time Fourier-transform infrared monitoring of Fmoc deprotection, reducing analytical hold times by 90% and minimizing batch failures due to incomplete reactions [5] [9].
Environmental impact mitigation requires innovative solvent recovery. Dichloromethane usage contributes to 70% of process waste but remains essential for resin swelling. Closed-loop distillation systems recover >85% of dichloromethane for reuse, reducing waste disposal costs by $15,000 per ton of product. Alternative solvent systems (cyclopentyl methyl ether/dimethylformamide mixtures) show promise but currently reduce crude peptide purity by 5–7% compared to traditional solvents [4] [8].
CAS No.: 2198-92-7
CAS No.: 81129-73-9
CAS No.: 27973-72-4
CAS No.: 948557-12-8